1-(1-(2-Nitrophenyl)ethyl)urea

Description

BenchChem offers high-quality 1-(1-(2-Nitrophenyl)ethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1-(2-Nitrophenyl)ethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

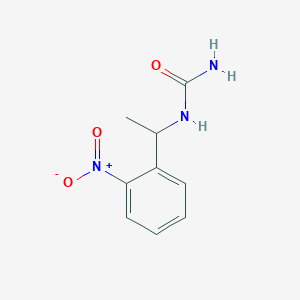

Structure

3D Structure

Properties

IUPAC Name |

1-(2-nitrophenyl)ethylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3O3/c1-6(11-9(10)13)7-4-2-3-5-8(7)12(14)15/h2-6H,1H3,(H3,10,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPTYLMDRHRHLFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1[N+](=O)[O-])NC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80697578 | |

| Record name | N-[1-(2-Nitrophenyl)ethyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

482576-65-8 | |

| Record name | N-[1-(2-Nitrophenyl)ethyl]urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80697578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(1-(2-nitrophenyl)ethyl)urea

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core physicochemical properties of 1-(1-(2-nitrophenyl)ethyl)urea, a molecule of interest in fields utilizing photocleavable protecting groups. As a Senior Application Scientist, this document synthesizes theoretical knowledge with actionable experimental protocols, offering a robust framework for the characterization and application of this compound.

Introduction: The Significance of the 1-(2-nitrophenyl)ethyl Moiety

The 1-(2-nitrophenyl)ethyl (NPE) group is a well-established photolabile protecting group. Its utility stems from its ability to be cleaved from a substrate upon irradiation with near-UV light, typically around 340-360 nm[1][2]. This property allows for the precise spatial and temporal control of the release of active molecules, a critical feature in drug delivery, materials science, and synthetic chemistry. The urea derivative, 1-(1-(2-nitrophenyl)ethyl)urea, incorporates this photocleavable moiety, suggesting its potential as a "caged" urea or as an intermediate in the synthesis of more complex photolabile compounds. Understanding its fundamental physicochemical properties is paramount for its effective use and development.

Molecular Identity and Structure

A foundational aspect of any chemical entity is its unambiguous identification. The structural and molecular formula provides the basis for all subsequent physicochemical assessments.

Table 1: Molecular Identifiers for 1-(1-(2-nitrophenyl)ethyl)urea

| Identifier | Value | Source |

| IUPAC Name | 1-(1-(2-nitrophenyl)ethyl)urea | N/A |

| CAS Number | 482576-65-8 | [3] |

| Molecular Formula | C9H11N3O3 | [4] |

| Molecular Weight | 209.20 g/mol | [4] |

| Canonical SMILES | CCN(C1=CC=C(C=C1)[O-])C(=O)N | [4] |

| InChI | InChI=1S/C9H11N3O3/c1-2-11(9(10)13)7-3-5-8(6-4-7)12(14)15/h3-6H,2H2,1H3,(H2,10,13) | [4] |

Predicted Physicochemical Properties

Table 2: Predicted Physicochemical Properties of 1-(1-(2-nitrophenyl)ethyl)urea

| Property | Predicted Value | Rationale and Comparative Insights |

| Melting Point (°C) | 150 - 180 | Simple ureas like ethylurea have melting points around 90-100°C. The introduction of the aromatic nitrophenyl group is expected to increase the melting point due to increased molecular weight and potential for pi-stacking interactions. For comparison, 1,3-bis(4-nitrophenyl)urea has a melting point of >300 °C. |

| Boiling Point (°C) | > 300 (decomposes) | Ureas and nitroaromatic compounds tend to decompose at high temperatures. It is unlikely that this compound can be distilled at atmospheric pressure without degradation. |

| Water Solubility | Low | The presence of the hydrophobic nitrophenyl group will significantly limit aqueous solubility[5]. While the urea moiety can participate in hydrogen bonding, the overall molecule is expected to be sparingly soluble in water. |

| Solubility in Organic Solvents | Moderately soluble in polar aprotic solvents (DMSO, DMF); sparingly soluble in alcohols (ethanol, methanol); poorly soluble in non-polar solvents (hexane, toluene). | This prediction is based on the solubility profile of similar compounds like 1,3-bis(4-nitrophenyl)urea, which is more soluble in polar aprotic solvents[5]. |

| logP (Octanol-Water Partition Coefficient) | 0.9 | This computed value from PubChem suggests a moderate level of lipophilicity[4]. This is a critical parameter for predicting membrane permeability and bioavailability. |

| pKa | ~13-14 (amide N-H) | The urea protons are weakly acidic and are not expected to ionize under typical physiological conditions. |

Synthesis and Purification

The synthesis of N-substituted ureas can be achieved through several established methods. A common and effective approach involves the reaction of an amine with an isocyanate.

Synthetic Pathway

A plausible synthetic route to 1-(1-(2-nitrophenyl)ethyl)urea involves the reaction of 1-(2-nitrophenyl)ethanamine with a source of isocyanic acid or a synthetic equivalent.

Caption: Proposed synthetic workflow for 1-(1-(2-nitrophenyl)ethyl)urea.

Experimental Protocol: Synthesis

-

Dissolution of Amine: Dissolve 1-(2-nitrophenyl)ethanamine in a suitable solvent such as a mixture of water and a co-solvent like THF or in a polar aprotic solvent like DMF.

-

Addition of Isocyanate Source: Slowly add an aqueous solution of potassium isocyanate to the stirred amine solution.

-

Acidification: After the addition is complete, acidify the reaction mixture with a dilute acid (e.g., 1 M HCl) to a pH of ~5-6. This facilitates the in-situ formation of isocyanic acid which then reacts with the amine.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up and Isolation: Once the reaction is complete, the product may precipitate out of the solution. If so, it can be collected by filtration. If not, the product can be extracted with an organic solvent like ethyl acetate. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

Analytical Characterization

A multi-pronged analytical approach is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the nitrophenyl ring, the methine proton of the ethyl group, the methylene protons of the ethyl group, and the exchangeable protons of the urea NH2 group.

-

¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon environments, including the carbonyl carbon of the urea group.

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for:

-

N-H stretching of the urea group (~3400-3200 cm⁻¹)

-

C=O stretching of the urea group (~1650 cm⁻¹)

-

N-O stretching of the nitro group (~1520 and 1350 cm⁻¹)

-

C-H stretching of the aromatic and aliphatic groups (~3100-2850 cm⁻¹)

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the compound. Electrospray ionization (ESI) is a suitable technique for this type of molecule[6].

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method should be developed to assess the purity of the compound. A C18 column with a mobile phase consisting of a gradient of water and acetonitrile (both with 0.1% formic acid or trifluoroacetic acid) is a good starting point. Detection can be achieved using a UV detector, monitoring at wavelengths relevant to the nitrophenyl chromophore (e.g., 254 nm and 280 nm).

Caption: A typical HPLC workflow for purity analysis.

Solubility and Stability Assessment

Solubility Determination

A standardized protocol should be followed to determine the solubility in various solvents.

Protocol: Equilibrium Solubility Measurement

-

Sample Preparation: Add an excess amount of 1-(1-(2-nitrophenyl)ethyl)urea to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed vial.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation: Centrifuge the samples to pellet the undissolved solid.

-

Quantification: Carefully remove an aliquot of the supernatant and dilute it with a suitable solvent. Quantify the concentration of the dissolved compound using a validated HPLC method with a calibration curve.

Stability Evaluation

The stability of the compound should be assessed under various conditions to determine its shelf-life and potential degradation pathways.

Protocol: Forced Degradation Study

-

Stress Conditions: Prepare solutions of the compound in a suitable solvent and expose them to various stress conditions, including:

-

Acidic: 0.1 M HCl at 60 °C

-

Basic: 0.1 M NaOH at 60 °C

-

Oxidative: 3% H₂O₂ at room temperature

-

Thermal: 60 °C in a neutral solution

-

Photolytic: Exposure to UV light (e.g., 365 nm) at room temperature

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Analysis: Analyze the samples by a stability-indicating HPLC method to quantify the remaining parent compound and detect any degradation products.

The stability of ureas in aqueous solutions can be influenced by pH and temperature, with degradation often occurring at pH extremes[7].

Photochemical Properties

The defining characteristic of this molecule is its photolability. The quantum yield of photolysis is a critical parameter that quantifies the efficiency of the photocleavage reaction.

Protocol: Quantum Yield Determination

-

Actinometry: Use a well-characterized chemical actinometer (e.g., potassium ferrioxalate) to determine the photon flux of the light source at the desired wavelength.

-

Photolysis of Target Compound: Irradiate a solution of 1-(1-(2-nitrophenyl)ethyl)urea of known concentration under the same conditions as the actinometer.

-

Quantification of Photoproducts: Monitor the formation of a photoproduct or the disappearance of the starting material over time using HPLC or UV-Vis spectroscopy.

-

Calculation: The quantum yield is calculated as the ratio of the number of moles of product formed (or reactant consumed) to the number of moles of photons absorbed.

The photolysis of 1-(2-nitrophenyl)ethyl compounds proceeds through an intramolecular rearrangement to form a 2-nitrosoacetophenone byproduct and release the protected molecule[2][8].

Conclusion

This technical guide provides a comprehensive framework for the synthesis, characterization, and evaluation of the physicochemical properties of 1-(1-(2-nitrophenyl)ethyl)urea. By following the outlined protocols, researchers and drug development professionals can obtain the necessary data to effectively utilize this photolabile compound in their respective applications. The predictive nature of some of the presented information underscores the importance of rigorous experimental verification.

References

- 1,3-bis(4-nitrophenyl)urea - Solubility of Things.

-

Urea - Common Chemistry - CAS.org. Available from: [Link]

-

Tiwari, L., et al. (2018). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. RSC Advances. Available from: [Link]

-

Ethylurea | C3H8N2O | CID 12254 - PubChem - NIH. Available from: [Link]

-

Wilcox, P. E., & Schroeder, W. A. (1950). SYNTHESIS OF CERTAIN ETHYL, PHENYL, AND NITROPHENYL DERIVATIVES OF UREA2. The Journal of Organic Chemistry. Available from: [Link]

-

Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorporating Amino Acid Ethyl Esters - Gavin Publishers. (2018). Available from: [Link]

-

Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. Available from: [Link]

-

1-Ethyl-1-(4-nitrophenyl)urea | C9H11N3O3 | CID 164086924 - PubChem. Available from: [Link]

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC. Available from: [Link]

-

1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea - MDPI. Available from: [Link]

-

Walker, J. W., et al. (1988). Photolabile 1-(2-nitrophenyl)ethyl phosphate esters of adenine nucleotide analogs. Synthesis and mechanism of photolysis. Journal of the American Chemical Society. Available from: [Link]

-

1,1-Bis(2-bromoethyl)-3-(4-nitrophenyl)urea | C11H13Br2N3O3 | CID - PubChem. Available from: [Link]

-

4-Nitrophenyl aminoethylurea | C9H12N4O3 | CID 7342344 - PubChem. Available from: [Link]

-

Urea | NH2CONH2 | CID 1176 - PubChem - NIH. Available from: [Link]

-

Urea - Wikipedia. Available from: [Link]

-

Urea, N-ethyl-N'-phenyl- - the NIST WebBook. Available from: [Link]

-

Photolysis quantum yield measurements in the near-UV; a critical analysis of 1-(2-nitrophenyl)ethyl photochemistry - PubMed. Available from: [Link]

-

A comparison of analytical methods for the determination of urea in yeast-based food and feed ingredients - PubMed. Available from: [Link]

-

Development and validation of two analytical methods for urea determination in compound feed, including pet food, and yeast using high-performance liquid chromatography coupled with fluorescence detection and tandem mass spectrometry - PubMed. Available from: [Link]

-

Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed. Available from: [Link]

-

Photolysis quantum yield measurements in the near-UV; A critical analysis of 1-(2-nitrophenyl)ethyl photochemistry | Request PDF - ResearchGate. Available from: [Link]

-

Stability of urea in solution and pharmaceutical preparations - PubMed. Available from: [Link]

Sources

- 1. Photolysis quantum yield measurements in the near-UV; a critical analysis of 1-(2-nitrophenyl)ethyl photochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Page loading... [wap.guidechem.com]

- 4. 1-Ethyl-1-(4-nitrophenyl)urea | C9H11N3O3 | CID 164086924 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Stability of urea in solution and pharmaceutical preparations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

1-(1-(2-nitrophenyl)ethyl)urea CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(1-(2-nitrophenyl)ethyl)urea, a niche chemical compound with potential applications in medicinal chemistry and materials science. This document details its chemical identity, including its CAS number and molecular structure, and outlines a plausible synthetic route based on established urea synthesis methodologies. Furthermore, it presents predicted analytical data for its characterization and discusses potential applications derived from the known bioactivities of structurally related nitrophenyl urea derivatives. This guide is intended to serve as a foundational resource for researchers and professionals interested in the synthesis, characterization, and potential utilization of this compound.

Chemical Identity and Physicochemical Properties

1-(1-(2-nitrophenyl)ethyl)urea is an organic compound featuring a urea functional group linked to a 1-(2-nitrophenyl)ethyl substituent. The presence of the nitro group on the phenyl ring and the chiral center at the ethyl substituent's alpha-carbon are key structural features that likely influence its chemical and biological properties.

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 482576-65-8 | [1][2][3] |

| Molecular Formula | C9H11N3O3 | [2][3] |

| Molecular Weight | 209.20 g/mol | [3][4] |

| IUPAC Name | 1-[1-(2-nitrophenyl)ethyl]urea | N/A |

| Synonyms | [1-(2-NITRO-PHENYL)-ETHYL]-UREA | [3] |

| Predicted LogP | 1.5 - 2.5 | N/A |

| Predicted Solubility | Sparingly soluble in water, soluble in organic solvents like DMSO and DMF. | N/A |

Molecular Structure

The molecular structure of 1-(1-(2-nitrophenyl)ethyl)urea is characterized by a central urea moiety. One of the urea nitrogen atoms is substituted with a 1-(2-nitrophenyl)ethyl group. The other nitrogen atom of the urea is unsubstituted.

Molecular Structure Diagram:

Caption: Molecular structure of 1-(1-(2-nitrophenyl)ethyl)urea.

Synthesis Methodology

Proposed Synthetic Pathway:

The synthesis would likely proceed via the reaction of 1-(2-nitrophenyl)ethan-1-amine with a suitable source of the urea carbonyl group. A common and effective method is the use of an isocyanate equivalent.

Caption: Proposed synthetic pathway for 1-(1-(2-nitrophenyl)ethyl)urea.

Experimental Protocol (Hypothetical):

-

Preparation of the Amine Precursor: 1-(2-nitrophenyl)ethan-1-amine can be synthesized from 2-nitroacetophenone through reductive amination.

-

Urea Formation:

-

Dissolve 1-(2-nitrophenyl)ethan-1-amine in a suitable solvent system, such as a mixture of water and a polar aprotic solvent (e.g., THF or acetonitrile).

-

Add a slight excess of an isocyanate source, such as potassium isocyanate, to the solution.

-

Acidify the reaction mixture with a mineral acid (e.g., HCl) to generate isocyanic acid in situ.

-

Heat the reaction mixture to facilitate the reaction between the amine and isocyanic acid. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the product can be isolated by extraction and purified by recrystallization or column chromatography.

-

Causality Behind Experimental Choices:

-

The choice of a two-phase solvent system can facilitate the reaction between the organic-soluble amine and the water-soluble isocyanate salt.

-

In situ generation of isocyanic acid from potassium isocyanate and acid is a common and safer alternative to handling highly reactive and toxic isocyanic acid directly.

-

Heating the reaction mixture provides the necessary activation energy for the nucleophilic attack of the amine on the isocyanate.

Analytical Characterization

The structural confirmation of the synthesized 1-(1-(2-nitrophenyl)ethyl)urea would rely on a combination of spectroscopic techniques.

Table 2: Predicted Analytical Data

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons of the nitrophenyl group (multiplets in the downfield region, ~7.5-8.5 ppm).- Methine proton (CH) adjacent to the phenyl ring and urea nitrogen (quartet, ~5.0-5.5 ppm).- Methyl protons (CH₃) of the ethyl group (doublet, ~1.5-1.7 ppm).- Urea NH and NH₂ protons (broad singlets, variable chemical shifts depending on solvent and concentration). |

| ¹³C NMR | - Aromatic carbons, including the carbon bearing the nitro group (signals in the ~120-150 ppm range).- Carbonyl carbon of the urea group (~155-160 ppm).- Methine carbon (CH) (~50-55 ppm).- Methyl carbon (CH₃) (~20-25 ppm). |

| FT-IR (cm⁻¹) | - N-H stretching of the urea group (~3400-3200 cm⁻¹).- C=O stretching of the urea group (Amide I band, ~1650-1630 cm⁻¹).- N-H bending of the urea group (Amide II band, ~1570-1550 cm⁻¹).- Asymmetric and symmetric stretching of the nitro group (~1530 and ~1350 cm⁻¹). |

| Mass Spectrometry (ESI-MS) | - Expected [M+H]⁺ ion at m/z 210.08. |

Analytical Workflow:

Caption: A typical analytical workflow for the characterization of a synthesized compound.

Potential Applications and Future Directions

While specific applications for 1-(1-(2-nitrophenyl)ethyl)urea have not been reported, the broader class of nitrophenyl urea derivatives has shown significant potential in various fields, particularly in medicinal chemistry.

Potential as Kinase Inhibitors:

Many urea derivatives are known to be potent inhibitors of various protein kinases, which are crucial targets in cancer therapy. The structural features of 1-(1-(2-nitrophenyl)ethyl)urea, particularly the substituted phenyl ring, are common in known kinase inhibitors. For instance, Sorafenib, an approved anti-cancer drug, is a diaryl urea derivative. The exploration of this compound and its analogues as kinase inhibitors could be a promising area of research.

Antimicrobial and Other Biological Activities:

Urea derivatives have been investigated for a wide range of biological activities, including antibacterial, antifungal, and antiviral properties. The nitroaromatic moiety is also a known pharmacophore in various antimicrobial agents. Therefore, 1-(1-(2-nitrophenyl)ethyl)urea could be a candidate for screening against various pathogens.

Materials Science:

The urea functional group is capable of forming strong hydrogen bonds, which can lead to the formation of well-ordered supramolecular structures. This property makes urea derivatives interesting for applications in materials science, such as in the design of organogels, liquid crystals, and other functional materials.

Future Research:

-

Synthesis and Characterization: The first step would be the successful synthesis and unambiguous characterization of 1-(1-(2-nitrophenyl)ethyl)urea to confirm its structure and properties.

-

Biological Screening: A comprehensive biological screening of the compound against a panel of cancer cell lines and microbial strains would be essential to identify any potential therapeutic applications.

-

Structure-Activity Relationship (SAR) Studies: Should any promising activity be identified, the synthesis of a library of analogues with modifications to the nitrophenyl and ethyl groups would be crucial for establishing structure-activity relationships and optimizing the lead compound.

Conclusion

1-(1-(2-nitrophenyl)ethyl)urea is a chemical entity with a defined structure and CAS number, yet it remains largely unexplored in the scientific literature. Based on the established chemistry and biological activity of related compounds, it holds potential for further investigation, particularly in the realm of drug discovery. This technical guide provides a foundational framework for initiating research on this compound, from its synthesis and characterization to the exploration of its potential applications.

References

-

Molepedia. 1-(1-(2-NITROPHENYL)ETHYL)UREA. [Link]

-

Synthesis of Unsymmetrical Urea Derivatives via PhI(OAc)2 and Application in Late-Stage Drug Functionalization. PMC. [Link]

-

Discovery and Structural Modification of 1-Phenyl-3-(1-phenylethyl)urea Derivatives as Inhibitors of Complement. PMC. [Link]

-

Arctom. 1-(1-(2-Nitrophenyl)ethyl)urea. [Link]

-

Parallel Synthesis of Ureas and Carbamates from Amines and CO2 under Mild Conditions. ACS Publications. [Link]

- Practical synthesis of urea derivatives.

-

Discovery and structural optimization of 1-phenyl-3-(1-phenylethyl)urea derivatives as novel inhibitors of CRAC channel. PubMed. [Link]

-

Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. ResearchGate. [Link]

-

One Pot Synthesis of Hetero/Aryl-Urea Derivatives: Chlorosulfonyl Isocyanate, in situ Hydrolysis Method. ResearchGate. [Link]

-

Urea derivative synthesis by amination, rearrangement or substitution. Organic Chemistry Portal. [Link]

-

1-Ethyl-1-(4-nitrophenyl)urea. PubChem. [Link]

-

Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC. [Link]

-

The Infra-red Absorption Spectrum and Structure of Urea. ResearchGate. [Link]

-

FTIR Spectrum of pure Urea. ResearchGate. [Link]

-

Urea, N-ethyl-N'-phenyl-. NIST WebBook. [Link]

-

4-Nitrophenyl aminoethylurea. PubChem. [Link]

-

Urea. Wikipedia. [Link]

Sources

- 1. Urea | Huateng Pharma | Pharmaceutical chemical reagents, PEG derivatives [en.huatengsci.com]

- 2. 482576-65-8 1-(1-(2-Nitrophenyl)ethyl)urea AKSci 9360AH [aksci.com]

- 3. CAS NO. 482576-65-8 | 1-(1-(2-NITROPHENYL)ETHYL)UREA | C9H11N3O3 [localpharmaguide.com]

- 4. arctomsci.com [arctomsci.com]

- 5. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectral Analysis of 1-(1-(2-nitrophenyl)ethyl)urea

Introduction

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. 1-(1-(2-nitrophenyl)ethyl)urea is a molecule of interest, incorporating several key functional groups: a chiral center, a nitroaromatic system, and a urea moiety. This combination presents a unique spectral fingerprint that requires a multi-faceted analytical approach for complete characterization. This guide provides a comprehensive analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data expected for this compound. More than a mere presentation of data, this document serves as a practical whitepaper, delving into the causal relationships between molecular structure and spectral output, the logic behind experimental choices, and the integrated workflow required to achieve full confidence in structural assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in an organic molecule. For 1-(1-(2-nitrophenyl)ethyl)urea, both ¹H and ¹³C NMR provide critical, complementary information.

¹H NMR Analysis: A Proton-by-Proton Examination

Theoretical Principles & Prediction: The ¹H NMR spectrum is anticipated to be complex due to the presence of a chiral center, which renders the two protons of the urea -NH₂ group and the aromatic protons diastereotopic in a chiral environment, though this effect might not be observable without a chiral solvent or resolving agent. The electron-withdrawing nature of the nitro group will significantly deshield adjacent aromatic protons. The urea N-H protons are expected to be broad and their chemical shift can be highly dependent on solvent and concentration due to hydrogen bonding and chemical exchange.

Predicted ¹H NMR Data Summary

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale |

| Ar-H (ortho to NO₂) | ~8.1 - 8.3 | Doublet (d) | 1H | Strong deshielding by the adjacent electron-withdrawing NO₂ group.[1][2] |

| Ar-H (meta/para) | ~7.4 - 7.8 | Multiplet (m) | 3H | Complex coupling patterns in the aromatic region.[1] |

| -NH- (attached to chiral C) | ~6.0 - 7.0 | Doublet (d) or Broad | 1H | Coupled to the methine proton; broadening due to quadrupolar nitrogen and exchange. |

| -CH- (methine) | ~5.2 - 5.5 | Quartet (q) | 1H | Chiral center, deshielded by the aromatic ring and nitrogen. Coupled to the methyl protons. |

| -NH₂ (urea) | ~5.5 - 6.5 | Broad Singlet (br s) | 2H | Labile protons subject to exchange and hydrogen bonding.[3] |

| -CH₃ (methyl) | ~1.5 - 1.7 | Doublet (d) | 3H | Coupled to the single methine proton. |

Experimental Protocol: ¹H NMR Spectrum Acquisition

-

Sample Preparation: Accurately weigh 5-25 mg of 1-(1-(2-nitrophenyl)ethyl)urea.[4]

-

Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.[5][6] DMSO-d₆ is often preferred for urea-containing compounds as it slows the exchange of N-H protons, leading to sharper peaks that can be observed coupling.

-

Filtration & Transfer: Filter the solution through a pipette with a small glass wool plug directly into a high-quality 5 mm NMR tube to remove any particulate matter.

-

Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's software will lock onto the deuterium signal of the solvent to stabilize the magnetic field.

-

Shimming: The instrument automatically adjusts the magnetic field homogeneity (shimming) to maximize spectral resolution. Poor shimming results in broad, distorted peaks.

-

Acquisition: Acquire the free induction decay (FID) data using standard pulse sequences. A typical acquisition might involve 16-32 scans.

-

Data Processing: Perform a Fourier transform on the FID to generate the frequency-domain spectrum. Phase the spectrum and calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at δ 2.50 ppm) or an internal standard like Tetramethylsilane (TMS).[7]

-

Analysis: Integrate the peaks and analyze the chemical shifts and coupling patterns to assign the signals to the corresponding protons in the molecule.

Workflow for ¹H NMR Analysis

Caption: General workflow for acquiring a solid-state IR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Theoretical Principles & Prediction: Mass spectrometry provides the molecular weight of a compound and offers structural clues through its fragmentation pattern. Electron Ionization (EI) is a common "hard" ionization technique that causes predictable fragmentation, which is invaluable for structural confirmation. [8][9]The molecular ion (M⁺˙) peak should be observable, and key fragments will arise from the cleavage of the weakest bonds.

Predicted Mass Spectrometry Fragmentation Data (EI)

| m/z Value | Ion Identity | Formation Mechanism |

| 209 | [M]⁺˙ | Molecular Ion |

| 163 | [M - NO₂]⁺ | Loss of a nitro radical (-46 Da), a common pathway for nitroaromatics. [10][11] |

| 148 | [C₈H₁₀N₂O]⁺˙ | Cleavage of the ethyl-aryl bond. |

| 135 | [C₈H₉N]⁺ | Subsequent loss of NHCO from the m/z 148 fragment. |

| 120 | [C₇H₆NO]⁺ | Alpha-cleavage next to the urea nitrogen, loss of the ethyl group. |

| 77 | [C₆H₅]⁺ | Phenyl cation, common in aromatic compound spectra. |

| 44 | [H₂NCO]⁺ | Cleavage yielding the isocyanic acid cation radical, characteristic of primary ureas. [12][13] |

Experimental Protocol: Electron Ionization (EI) Mass Spectrum Acquisition

-

Sample Introduction: A small amount of the pure sample is introduced into the instrument, often via a direct insertion probe for solids or after separation by Gas Chromatography (GC) if the compound is sufficiently volatile and thermally stable. [9]2. Ionization: The sample molecules in the gas phase enter the ion source, which is under high vacuum. They are bombarded with a beam of high-energy electrons (typically 70 eV). [14]This energy is sufficient to eject an electron from the molecule, forming a positively charged radical molecular ion (M⁺˙). [8]3. Fragmentation: The excess energy transferred during ionization causes the molecular ion to vibrate and break apart into smaller, characteristic fragment ions.

-

Acceleration: The resulting mixture of ions is accelerated by an electric field into the mass analyzer.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by the mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.

-

Spectrum Generation: The instrument's software plots the relative abundance of ions versus their m/z ratio to create the mass spectrum.

Workflow for Mass Spectrometry Analysis

Caption: The process flow for Electron Ionization Mass Spectrometry.

Integrated Spectral Analysis: A Unified Structural Confirmation

No single technique provides the complete picture. The true power of spectral analysis lies in integrating the data from NMR, IR, and MS to build an unshakeable structural assignment. Each technique validates the others, confirming specific structural features of 1-(1-(2-nitrophenyl)ethyl)urea.

Structural Feature to Spectral Evidence Correlation

Caption: Correlation of molecular fragments with evidence from different spectroscopic techniques.

This integrated approach provides a self-validating system. The molecular weight from MS is confirmed by the proton and carbon count from NMR. The functional groups identified by IR (urea, nitro) are consistent with the chemical environments observed in the NMR spectra and the fragmentation patterns seen in the mass spectrum. This cohesive dataset allows researchers to confirm the identity and purity of 1-(1-(2-nitrophenyl)ethyl)urea with a high degree of confidence.

References

- Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionis

- IR Spectroscopy of Solids.

- Fragmentation reactions of thiourea- and urea-compounds examined by tandem MS-, energy-resolved CID experiments, and theory. Sci-Hub,

- Organic Ions in the Gas Phase. XVIII. Mass Spectra of Nitroarenes.

- Infrared spectroscopy. Wikipedia,

- 2-Ethylnitrobenzene(612-22-6) 13C NMR spectrum. ChemicalBook,

- Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differenti

- General proposed fragmentation pathway of the protonated substituted urea.

- Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry.

- IR Spectroscopy. Chemistry LibreTexts,

- INFRARED SPECTROSCOPY. St.

- Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online,

- Functional Groups and IR Tables. Chemistry LibreTexts,

- NMR Spectrum Acquisition.

- 2-Ethylnitrobenzene(612-22-6) 1H NMR spectrum. ChemicalBook,

- NMR Sample Preparation.

- The Infrared Spectra of Amides.

- NMR Sample Prepar

- How To Prepare And Run An NMR Sample. Alwsci,

- Electron Ioniz

- Electron Ionization.

- NMR Spectroscopy Part 8 - HNMR of ethylbenzene and nitrobenzene. YouTube,

- Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. StackExchange,

- NMR Sample Preparation: The Complete Guide.

- Electron ioniz

- (a) FTIR Spectrum of pure Urea.

- 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000294).

Sources

- 1. youtube.com [youtube.com]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. hmdb.ca [hmdb.ca]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 7. organomation.com [organomation.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Electron ionization - Wikipedia [en.wikipedia.org]

- 10. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and characterization of a series of N,N'-substituted urea derivatives by using electrospray ionization tandem mass spectrometry: Differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Electron Ionization - Creative Proteomics [creative-proteomics.com]

A Technical Guide to the Solubility and Stability of 1-(1-(2-nitrophenyl)ethyl)urea

Introduction

In the landscape of drug discovery and development, a thorough understanding of a compound's physicochemical properties is paramount to its success. Among these, solubility and stability are foundational pillars that dictate a molecule's journey from a laboratory curiosity to a viable therapeutic agent. This guide provides an in-depth technical overview of the methodologies used to characterize the solubility and stability of 1-(1-(2-nitrophenyl)ethyl)urea, a compound of interest for its potential pharmacological applications.

The urea functional group is a cornerstone in medicinal chemistry, prized for its ability to form multiple hydrogen bonds with biological targets, thereby modulating drug potency and properties.[1][2][3][4][5] However, the presence of a nitroaromatic group introduces complexities, including potential for low aqueous solubility and susceptibility to specific degradation pathways.[6] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering both theoretical insights and practical, field-proven protocols for the comprehensive assessment of this and similar molecules.

Physicochemical Properties and Their Implications

The structure of 1-(1-(2-nitrophenyl)ethyl)urea features a chiral center, a urea moiety capable of acting as both a hydrogen bond donor and acceptor, and a 2-nitrophenyl group.[1] The interplay of these features governs its solubility and stability profile. The aromatic ring and ethyl group contribute to its lipophilicity, suggesting limited aqueous solubility. Conversely, the polar urea and nitro groups are expected to enhance solubility in polar organic solvents.[7][8][9]

The electron-withdrawing nature of the nitro group and the hydrolysable urea linkage are the primary sites of potential chemical instability.[6][10] A proactive and rigorous evaluation of these properties is therefore essential to guide formulation development, establish appropriate storage conditions, and ensure the safety and efficacy of any potential drug product.[11][12]

Solubility Assessment

A quantitative understanding of solubility in various solvent systems is critical for everything from early-stage in vitro assays to late-stage formulation. The equilibrium shake-flask method is the gold-standard for determining thermodynamic solubility due to its precision and reliability.[13][14][15]

Experimental Protocol: Equilibrium Shake-Flask Solubility

This protocol details the steps to determine the solubility of 1-(1-(2-nitrophenyl)ethyl)urea in a range of pharmaceutically relevant solvents.

Objective: To determine the equilibrium solubility of the test compound at a controlled temperature (e.g., 25°C).

Materials:

-

1-(1-(2-nitrophenyl)ethyl)urea (solid, >99% purity)

-

Selected solvents (e.g., Water, Phosphate Buffered Saline (PBS) pH 7.4, Ethanol, Methanol, Acetonitrile, Dimethyl Sulfoxide (DMSO), Dichloromethane)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

Procedure:

-

Add an excess amount of solid 1-(1-(2-nitrophenyl)ethyl)urea to a vial. The goal is to create a saturated solution with undissolved solid remaining.

-

Add a known volume of the desired solvent to the vial.

-

Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm).

-

Equilibrate the samples for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours).[13][15][16]

-

After equilibration, visually confirm the presence of undissolved solid.

-

To separate the undissolved solid, centrifuge the vials at a high speed.

-

Carefully withdraw an aliquot of the clear supernatant and filter it through a 0.45 µm syringe filter to remove any remaining particulates.

-

Dilute the filtered supernatant with an appropriate solvent (usually the mobile phase of the analytical method) to a concentration within the calibrated range of the HPLC assay.

-

Quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method.[17][18][19]

Data Presentation: Solubility Profile

The results of the solubility assessment should be summarized in a clear and concise table.

| Solvent | Temperature (°C) | Solubility (mg/mL) |

| Water | 25 | Hypothetical Value |

| PBS (pH 7.4) | 25 | Hypothetical Value |

| Ethanol | 25 | Hypothetical Value |

| Methanol | 25 | Hypothetical Value |

| Acetonitrile | 25 | Hypothetical Value |

| DMSO | 25 | Hypothetical Value |

| Dichloromethane | 25 | Hypothetical Value |

| Note: These values are placeholders and must be determined experimentally. |

Visualization of Solubility Workflow

Caption: Workflow for Equilibrium Shake-Flask Solubility Determination.

Stability Assessment

Stability testing is crucial for identifying degradation pathways, determining shelf-life, and ensuring the safety and quality of a drug substance.[11][12][20] Forced degradation (or stress testing) is a key component of this process, where the compound is exposed to conditions more severe than those expected during storage to accelerate degradation.[21][22][23]

Experimental Protocol: Forced Degradation Studies

This protocol outlines a comprehensive forced degradation study designed to probe the stability of 1-(1-(2-nitrophenyl)ethyl)urea under hydrolytic, oxidative, photolytic, and thermal stress, in accordance with ICH guidelines.[21][24][25][26]

Objective: To identify potential degradation products and pathways and to develop a stability-indicating analytical method.

General Procedure:

-

Prepare stock solutions of 1-(1-(2-nitrophenyl)ethyl)urea in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).[21]

-

For each stress condition, mix the stock solution with the stressor and incubate for a defined period. Samples should be taken at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

After incubation, neutralize the samples if necessary (e.g., for acid and base hydrolysis) to halt the degradation reaction.

-

Dilute all samples to the same final concentration and analyze using a developed stability-indicating HPLC method.

-

The target degradation for each condition is typically between 5-20%.[21][23] If degradation is too rapid or too slow, the stress conditions (concentration of stressor, temperature, time) should be adjusted.

Specific Stress Conditions:

-

Acid Hydrolysis: Mix the stock solution with 0.1 M HCl. Incubate at 60°C.

-

Base Hydrolysis: Mix the stock solution with 0.1 M NaOH. Incubate at room temperature. The hydrolysis of the urea moiety is often base-catalyzed.[10]

-

Neutral Hydrolysis: Mix the stock solution with purified water. Incubate at 60°C.

-

Oxidative Degradation: Mix the stock solution with 3% H₂O₂. Incubate at room temperature, protected from light.

-

Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C). Dissolve samples in solvent before analysis at each time point.

-

Photostability: Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines.[20][21] Run a dark control in parallel. The nitroaromatic group is a known chromophore that can be susceptible to photolytic degradation.[27][28][29]

Data Presentation: Forced Degradation Summary

The results should be tabulated to show the extent of degradation under each condition over time.

| Stress Condition | Time (hours) | % Assay of Parent Compound | % Total Degradation |

| 0.1 M HCl, 60°C | 24 | Hypothetical Value | Hypothetical Value |

| 0.1 M NaOH, RT | 8 | Hypothetical Value | Hypothetical Value |

| Water, 60°C | 24 | Hypothetical Value | Hypothetical Value |

| 3% H₂O₂, RT | 24 | Hypothetical Value | Hypothetical Value |

| Solid, 80°C | 48 | Hypothetical Value | Hypothetical Value |

| Photolysis (ICH Q1B) | - | Hypothetical Value | Hypothetical Value |

| Note: These values are placeholders and must be determined experimentally. |

Visualization of Forced Degradation Workflow

Caption: Workflow for Forced Degradation Studies.

Conclusion and Recommendations

This technical guide has outlined a systematic and robust approach for evaluating the solubility and stability of 1-(1-(2-nitrophenyl)ethyl)urea. The experimental protocols provided for equilibrium solubility and forced degradation studies are grounded in established scientific principles and regulatory expectations.[25][26] A comprehensive understanding of the solubility profile across various solvents will enable rational formulation design, while the stability data will identify critical liabilities of the molecule, informing on required storage conditions and potential degradation products that may need to be monitored. The insights gained from these studies are indispensable for advancing a compound through the drug development pipeline, ensuring the final product is safe, effective, and of high quality.

References

-

Ghosh, A. K., & Brindisi, M. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry. Available from: [Link]

-

Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]

-

Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]

-

Jain, D., & Basniwal, P. K. (2013). Development of forced degradation and stability indicating studies of drugs—A review. Asian Journal of Pharmaceutical and Clinical Research. Available from: [Link]

-

Creative Biolabs. (n.d.). Forced Degradation Studies. Available from: [Link]

-

AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. Available from: [Link]

-

Luminata. (2022). What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. Available from: [Link]

-

ECA Academy. (n.d.). FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products. Available from: [Link]

-

Sci-Hub. (n.d.). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Available from: [Link]

-

International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. Available from: [Link]

-

ACS Publications. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry. Available from: [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. Available from: [Link]

-

PDA Journal of Pharmaceutical Science and Technology. (2020). Development and Validation of a HPLC-UV Method for Urea and Related Impurities. Available from: [Link]

-

RAPS. (2025). ICH releases overhauled stability guideline for consultation. Available from: [Link]

-

Semantic Scholar. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Journal of Medicinal Chemistry. Available from: [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available from: [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Available from: [Link]

-

ResearchGate. (2019). Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. Available from: [Link]

-

BioAssay Systems. (n.d.). Shake Flask Method Summary. Available from: [Link]

-

Wang, et al. (2013). Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects. PubMed Central. Available from: [Link]

-

Clark, S., et al. (2007). Determination of urea using high-performance liquid chromatography with fluorescence detection after automated derivatisation with xanthydrol. Journal of Chromatography A. Available from: [Link]

-

SciELO. (2014). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Available from: [Link]

-

MicroSolv Technology Corporation. (n.d.). Analysis of Urea. Available from: [Link]

-

MicroSolv Technology Corporation. (n.d.). Urea Analyzed by HPLC C18 in Aqueous Mobile Phase. Available from: [Link]

-

Hu, C., et al. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Journal of Environmental Sciences. Available from: [Link]

-

SIELC Technologies. (n.d.). HPLC Method for Separation of Urea and Thiourea on Primesep S Column. Available from: [Link]

-

ACS Publications. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters. Available from: [Link]

-

ConnectSci. (2018). Theoretical insight into the role of urea in the hydrolysis reaction of NO2 as a source of HONO and aerosols. Environmental Chemistry. Available from: [Link]

-

Hu, C., et al. (2007). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. PubMed. Available from: [Link]

-

Martins, C. O., et al. (2023). Urea Decomposition Mechanism by Dinuclear Nickel Complexes. Molecules. Available from: [Link]

-

Chemistry Stack Exchange. (2016). What will form in the hydrolysis of urea in urine?. Available from: [Link]

-

Solubility Of Things. (n.d.). 1,3-bis(4-nitrophenyl)urea. Available from: [Link]

-

Estiu, G., & Merz, K. M. (2004). The Hydrolysis of Urea and the Proficiency of Urease. Journal of the American Chemical Society. Available from: [Link]

-

Jinjiang Melamine. (n.d.). Solubility Of Urea Overview. Available from: [Link]

-

ResearchGate. (n.d.). A comparison of the solubility of urea in ethanol for different... Available from: [Link]

-

Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. Available from: [Link]

-

ResearchGate. (2015). What is solubility of urea fertilizer in different solvents?. Available from: [Link]

-

ACS Publications. (1990). Photolabile 1-(2-nitrophenyl)ethyl phosphate esters of adenine nucleotide analogs. Synthesis and mechanism of photolysis. Journal of the American Chemical Society. Available from: [Link]

-

Jinjiang Melamine. (n.d.). Urea Solubility In Organic Solvents Revealing. Available from: [Link]

-

ACS Omega. (2026). Sensing of Nitroaromatics Using Substituted Nitrene-Functionalized Boron Carbide Nanosurfaces. Available from: [Link]

-

Panyachariwat, N., & Steckel, H. (2014). Stability of urea in solution and pharmaceutical preparations. Journal of Cosmetic Science. Available from: [Link]

-

El-Naggar, M., et al. (2022). Discovery of new 1,3-diphenylurea appended aryl pyridine derivatives as apoptosis inducers through c-MET and VEGFR-2 inhibition: design, synthesis, in vivo and in silico studies. RSC Advances. Available from: [Link]

-

PubChem. (2026). 1-Ethyl-1-(4-nitrophenyl)urea. Available from: [Link]

Sources

- 1. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sci-hub.pl [sci-hub.pl]

- 3. pubs.acs.org [pubs.acs.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Solubility Of Urea Overview [jinjiangmelamine.com]

- 9. researchgate.net [researchgate.net]

- 10. Reaction pathways and free energy profiles for spontaneous hydrolysis of urea and tetramethylurea: Unexpected substituent effects - PMC [pmc.ncbi.nlm.nih.gov]

- 11. onyxipca.com [onyxipca.com]

- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. enamine.net [enamine.net]

- 14. downloads.regulations.gov [downloads.regulations.gov]

- 15. scielo.br [scielo.br]

- 16. bioassaysys.com [bioassaysys.com]

- 17. Development and Validation of a HPLC-UV Method for Urea and Related Impurities | PDA Journal of Pharmaceutical Science and Technology [journal.pda.org]

- 18. Urea Analyzed by HPLC C18 in Aqueous Mobile Phase - AppNote [mtc-usa.com]

- 19. HPLC Method for Separation of Urea and Thiourea on Primesep S Column | SIELC Technologies [sielc.com]

- 20. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 21. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 22. Forced Degradation Studies - Creative Biolabs [creative-biolabs.com]

- 23. acdlabs.com [acdlabs.com]

- 24. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]

- 25. database.ich.org [database.ich.org]

- 26. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 27. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. pubs.acs.org [pubs.acs.org]

- 29. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Biological Activity of Nitrophenyl Ethyl Urea Compounds

Introduction: The Privileged Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the urea moiety represents a "privileged scaffold"—a molecular framework that is not only synthetically accessible but also capable of forming critical hydrogen bond interactions with a multitude of biological targets.[1][2] When combined with a nitrophenyl group, a well-known pharmacophore and a potent electron-withdrawing moiety, the resulting nitrophenyl urea derivatives exhibit a wide spectrum of biological activities.[3][4][5] This guide provides an in-depth technical exploration of the synthesis, biological evaluation, and mechanistic underpinnings of nitrophenyl ethyl urea compounds, offering field-proven insights for researchers and drug development professionals. We will delve into their significant potential as anticancer, antimicrobial, and specific enzyme-inhibiting agents, supported by detailed experimental protocols and structure-activity relationship (SAR) analyses.

General Synthesis Pathway

The synthesis of nitrophenyl ethyl urea derivatives is typically achieved through a straightforward and robust nucleophilic addition reaction. The process involves reacting a substituted nitrophenyl isocyanate with an appropriate ethylamine derivative. Alternatively, the reaction can be performed between a nitrophenyl amine and an ethyl isocyanate. The reaction is often carried out in an anhydrous solvent, such as acetonitrile or toluene, and may be facilitated by a base like triethylamine.[6] This synthetic versatility allows for the creation of large libraries of analogues for SAR studies by modifying the substitution patterns on both the phenyl ring and the ethyl group.

Section 1: Anticancer and Antiproliferative Activity

Aryl urea derivatives have emerged as a cornerstone in modern oncology, with several approved drugs, such as Sorafenib and Lenvatinib, featuring this central scaffold.[7] Their mechanism of action is often tied to the inhibition of protein kinases, which are crucial enzymes regulating cell growth, proliferation, and survival.[1][8][9]

Mechanism of Action: Kinase Inhibition

Many nitrophenyl ethyl urea compounds function as Type II kinase inhibitors. This classification is critical; unlike Type I inhibitors that bind to the active conformation of the kinase, Type II inhibitors bind to the inactive "DFG-out" conformation. This specific interaction is mediated by the urea moiety, which forms key hydrogen bonds with conserved amino acid residues in the hinge region of the kinase and a conserved glutamate residue in the αC-helix. The nitrophenyl group often occupies the hydrophobic allosteric site, contributing to the inhibitor's affinity and selectivity.[7][10] The inhibition of key kinases in oncogenic pathways, such as the Raf/MEK/ERK pathway, blocks downstream signaling, leading to cell cycle arrest and apoptosis.[9]

Caption: The Raf/MEK/ERK signaling pathway and the point of inhibition by aryl urea compounds.

Quantitative Analysis: In Vitro Cytotoxicity

The antiproliferative activity of these compounds is quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The data below, compiled from multiple studies on diaryl urea derivatives, illustrates their potency.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| Pyridine-Urea (8e) | MCF-7 (Breast) | 0.22 | [11] |

| Pyridine-Urea (8n) | MCF-7 (Breast) | 1.88 | [11] |

| Diaryl Urea (6a) | A549 (Lung) | 2.57 | [12] |

| Diaryl Urea (6a) | HT-29 (Colon) | 15.28 | [12] |

| Biphenyl Urea (1) | MDA-MB-231 (Breast) | 1.27 (depolarization) | [13] |

| 5-Pyrazolone-Urea | A431 (Skin) | Toxic at low µM | [14] |

Experimental Protocol: MTT Assay for Cell Viability

This protocol provides a reliable method for assessing the cytotoxic effects of nitrophenyl ethyl urea compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial NAD(P)H-dependent oxidoreductase enzymes. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding:

-

Culture cancer cells (e.g., A549, MCF-7) to ~80% confluency in a T-75 flask.

-

Trypsinize, count, and resuspend the cells in a complete medium to a concentration of 5 x 10^4 cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well flat-bottom plate.

-

Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

-

Perform serial dilutions in a complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is <0.5% to avoid solvent toxicity.

-

Carefully remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

-

Incubate the plate for 48 or 72 hours.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

-

Add 20 µL of the MTT stock solution to each well.

-

Incubate for 3-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

-

-

Formazan Solubilization:

-

Carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 150 µL of DMSO to each well to dissolve the crystals.

-

Gently shake the plate on an orbital shaker for 10 minutes to ensure complete solubilization.

-

-

Data Acquisition:

-

Measure the absorbance of each well at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the viability percentage against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

-

Causality Behind Choices:

-

Seeding Density: 5,000 cells/well is chosen to ensure cells are in the logarithmic growth phase during treatment and do not become confluent, which could affect results.

-

DMSO Concentration: Kept below 0.5% as higher concentrations can be independently cytotoxic, confounding the results.

-

Wavelength: 570 nm is the optimal wavelength for measuring the absorbance of the solubilized formazan product.

Section 2: Antimicrobial Activity

The urea scaffold is also prevalent in compounds exhibiting potent antimicrobial activity.[15] The nitroaromatic component is particularly effective, as the nitro group can undergo bioreduction within microbial cells, leading to the formation of cytotoxic radical species that damage DNA and other critical macromolecules.[3][4][5]

Spectrum of Activity

Nitrophenyl ethyl urea derivatives and their metal complexes have demonstrated broad-spectrum activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Acinetobacter baumannii) bacteria, as well as fungal pathogens like Candida albicans.[15][16][17] Notably, certain derivatives show promising growth inhibition against multi-drug-resistant (MDR) strains, highlighting their potential to address the growing challenge of antibiotic resistance.[15]

Quantitative Analysis: Minimum Inhibitory Concentration (MIC)

The potency of antimicrobial agents is determined by their MIC, the lowest concentration of a drug that prevents visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Adamantyl Urea Adduct (3l) | Acinetobacter baumannii | < 31.25 (94.5% inhibition) | [15][18] |

| Zn(II) Complex of a Diethyl-bis(nitrophenyl)urea | Serratia marcescens | 31.25 | [17] |

| Fluoro-Substituted Urea (3c) | Gram-positive & Gram-negative | Potent activity reported | [16] |

| Hydroxyphenyl-Thiazolyl-Coumarin (1a-g) | Pseudomonas aeruginosa | 15.62 - 31.25 | [19] |

| Hydroxyphenyl-Thiazolyl-Coumarin (1b, 1g) | Aspergillus brasiliensis | 15.62 | [19] |

Experimental Protocol: Broth Microdilution for MIC Determination

This protocol outlines the standardized method for determining the MIC of a compound, providing a quantitative measure of its antimicrobial potency.

Principle: A serial two-fold dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are visually inspected for turbidity (growth). The MIC is the lowest concentration where no growth is observed.

Step-by-Step Methodology:

-

Preparation of Inoculum:

-

From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.

-

Inoculate the colonies into a tube containing sterile Mueller-Hinton Broth (MHB).

-

Incubate at 37°C until the turbidity matches that of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

-

Dilute this suspension 1:100 in fresh MHB to achieve a final inoculum density of approximately 1.5 x 10^6 CFU/mL.

-

-

Compound Dilution Series:

-

Dispense 50 µL of sterile MHB into wells 2 through 12 of a 96-well plate.

-

Prepare a stock solution of the test compound in DMSO at 100 times the highest desired final concentration. Dilute this into MHB to create the starting concentration for well 1.

-

Add 100 µL of the starting compound concentration to well 1.

-

Transfer 50 µL from well 1 to well 2, mixing thoroughly. Continue this two-fold serial dilution across the plate to well 10. Discard 50 µL from well 10.

-

Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (no inoculum).

-

-

Inoculation and Incubation:

-

Using a multichannel pipette, add 50 µL of the standardized inoculum (from step 1) to wells 1 through 11. The final volume in these wells will be 100 µL, and the final inoculum density will be approximately 7.5 x 10^5 CFU/mL.

-

Do not add inoculum to well 12.

-

Seal the plate and incubate at 37°C for 18-24 hours.

-

-

Reading the Results:

-

Visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth, as compared to the growth control in well 11.

-

The sterility control (well 12) should remain clear.

-

Causality Behind Choices:

-

Mueller-Hinton Broth: This is the standard medium for antimicrobial susceptibility testing as it has good batch-to-batch reproducibility and does not inhibit common antibiotics.

-

0.5 McFarland Standard: This standardizes the bacterial inoculum to ensure results are reproducible and comparable across different experiments and labs.

-

Final Inoculum Density: A standardized density is crucial because the efficacy of an antimicrobial agent can be highly dependent on the number of bacteria it needs to act against.

Section 3: Structure-Activity Relationships (SAR)

Understanding the relationship between a compound's chemical structure and its biological activity is paramount for rational drug design. For nitrophenyl ethyl urea compounds, several key SAR trends have been identified.

-

Role of the Urea Linker: The urea moiety is critical. Its ability to act as both a hydrogen bond donor (N-H) and acceptor (C=O) is fundamental to its interaction with target enzymes.[7][10] Replacing the urea with a thiourea or carbamate can modulate activity, but often reduces potency.[20]

-

Position of the Nitro Group: The position of the nitro group on the phenyl ring significantly impacts activity. Para- and ortho-substituted compounds often show higher activity than meta-substituted ones. This is likely due to the electronic effects and steric fit within the target's binding pocket.[21][22]

-

Substitutions on the Phenyl Ring: Adding other substituents, such as halogens (Cl, F), can enhance lipophilicity and improve binding affinity, often leading to increased antiproliferative or antimicrobial potency.[12][16]

-

Substitutions on the Ethyl Group/Second Nitrogen: Modifications to the other side of the urea molecule are crucial for tuning selectivity and potency. Incorporating bulky or heterocyclic groups can improve interactions with specific targets. For example, adamantyl groups have been shown to confer excellent activity against A. baumannii.[15]

Caption: Key structure-activity relationships for nitrophenyl ethyl urea compounds.

Section 4: General Workflow for Biological Evaluation

A systematic approach is required to efficiently evaluate novel chemical entities. The following workflow represents a standard, field-proven progression from initial synthesis to mechanistic understanding.

Caption: A logical workflow for the discovery and development of bioactive compounds.

Conclusion and Future Directions

Nitrophenyl ethyl urea compounds represent a versatile and highly promising class of molecules with significant, demonstrable biological activity. Their synthetic tractability, combined with their potent anticancer and antimicrobial properties, makes them attractive candidates for further drug development. The core urea scaffold provides a robust anchor for target interaction, while the nitrophenyl and ethyl moieties offer extensive opportunities for modification to enhance potency, selectivity, and pharmacokinetic properties.

Future research should focus on several key areas:

-

Expanding SAR studies to explore a wider chemical space and develop more potent and selective inhibitors.

-

Investigating mechanisms of resistance in both cancer and microbial models to anticipate and overcome clinical challenges.

-

Optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties to develop compounds with favorable drug-like profiles suitable for in vivo studies.

-

Exploring novel applications , such as their use as hypoxia-activated prodrugs, leveraging the reducibility of the nitro group in tumor microenvironments.[23]

By integrating rational design, robust biological evaluation, and detailed mechanistic studies, the full therapeutic potential of nitrophenyl ethyl urea compounds can be realized, paving the way for the next generation of targeted therapies.

References

- Urea derivatives as anticancer agents. (n.d.). PubMed.

- Synthesis of some N-alkyl substituted urea derivatives as antibacterial and antifungal agents. (n.d.). ResearchGate.

- Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. (2024). PMC - NIH.

- New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. (n.d.). NIH.

- (PDF) Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. (2020). ResearchGate.

- Synthesis and evaluation of urea based analogs as anticancer agents. (n.d.). Publisher.

- Facile Synthesis and Biological Evaluation of Novel N-Nitro Urea Derivatives Incorporating Amino Acid Ethyl Esters. (2018). Gavin Publishers.

- Urea Derivatives as Anticancer Agents. (2009). ResearchGate.

- Role of Aryl Urea Containing Compounds in Medicinal Chemistry. (2015). Hilaris Publisher.

- Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (n.d.). PMC.

- Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. (n.d.). Frontiers.

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). MDPI.

- Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes. (2017). PubMed.

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022). ResearchGate.

- The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (n.d.). OUCI.

- Design,synthesis Andanti-tumor Activities Ofaryl Urea Derivatives As Novel Tyrosine Kinase Inhibitors. (2012). Globe Thesis.

- New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. (2025). ResearchGate.

- Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation. (n.d.). MDPI.

- Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer. (n.d.). PubMed Central.

- Crystal Structures of N-Aryl-N′-4-Nitrophenyl Ureas: Molecular Conformation and Weak Interactions Direct the Strong Hydrogen Bond Synthon. (2007). American Chemical Society - ACS Figshare.

- Structure–Activity Relationships in Nitro-Aromatic Compounds. (n.d.). ResearchGate.

- 4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily. (2015). PubMed.

- Mechanistic Aspects of Biphenyl Urea-Based Analogues in Triple-Negative Breast Cancer Cell Lines. (n.d.). NIH.

- Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents. (2025). Journal of Ovarian Research.

- Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents. (2025). PMC - PubMed Central.

- Structural refinement of inhibitors of urea-based soluble epoxide hydrolases. (n.d.). Metabolomics - The Wheelock Laboratory.

- Antimicrobial and Antibiofilm Activities of Some Antioxidant 3,4-Dihydroxyphenyl-Thiazole-Coumarin Hybrid Compounds: In Silico and In Vitro Evaluation. (n.d.). MDPI.

- Anti-Proliferative Activity of Ethylenediurea Derivatives with Alkyl and Oxygen-Containing Groups as Substituents. (n.d.). MDPI.

- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (n.d.). PMC.

- Chemical structure and main therapeutic use of the urea-based anticancer drugs (not active as kinase inhibitors) herein discussed. (n.d.). ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]

- 6. mdpi.com [mdpi.com]

- 7. Urea-based anticancer agents. Exploring 100-years of research with an eye to the future - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Urea derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. globethesis.com [globethesis.com]

- 10. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation [mdpi.com]

- 12. Structure–activity relationship guided design, synthesis and biological evaluation of novel diaryl urea derivatives as antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Mechanistic Aspects of Biphenyl Urea-Based Analogues in Triple-Negative Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Synthesis, Characterization and Antibacterial Activity of Novel 1,3-Diethyl-1,3-bis(4-nitrophenyl)urea and Its Metal(II) Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Design, synthesis and structure-activity relationship study of novel urea compounds as FGFR1 inhibitors to treat metastatic triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 21. hilarispublisher.com [hilarispublisher.com]

- 22. researchgate.net [researchgate.net]

- 23. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

exploring the mechanism of action of 1-(1-(2-nitrophenyl)ethyl)urea

An In-depth Technical Guide to Exploring the Mechanism of Action of 1-(1-(2-nitrophenyl)ethyl)urea

Abstract